molecular formula C11H17ClFN B6344245 (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride CAS No. 1240567-80-9

(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride

Cat. No.: B6344245
CAS No.: 1240567-80-9
M. Wt: 217.71 g/mol
InChI Key: TUAPNRDQRSLMGZ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H17ClFN It is a hydrochloride salt form of a secondary amine, where the amine group is bonded to a butan-2-yl group and a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of (3-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of amine-containing molecules with biological targets. Its fluorine atom can serve as a marker for tracking the compound in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[(4-fluorophenyl)methyl]amine hydrochloride: Similar structure with the fluorine atom at the 4-position of the phenyl ring.

    (Butan-2-yl)[(3-chlorophenyl)methyl]amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    (Butan-2-yl)[(3-bromophenyl)methyl]amine hydrochloride: Similar structure with a bromine atom instead of fluorine.

Uniqueness

(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable building block for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPNRDQRSLMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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